molecular formula C21H26N2O5S B2477952 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 941992-21-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2477952
CAS RN: 941992-21-8
M. Wt: 418.51
InChI Key: OTCFJIJNTFVBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have synthesized and characterized novel compounds containing the tetrahydroquinolinyl and benzenesulfonamide moieties. For instance, compounds with the tetrahydroquinoline scaffold have been synthesized to evaluate their antimicrobial properties. The research demonstrated that certain synthesized compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such structures in developing new antimicrobial agents (Vanparia et al., 2010). Furthermore, tetrahydroquinoline-embedded benzothiaoxazepine-1,1-dioxides have been synthesized, showcasing a novel diastereoselective synthesis pathway, which opens new avenues for creating complex molecules with potential therapeutic applications (Borgohain et al., 2017).

Antitumor Activities

The search for new antitumor agents has led to the synthesis of tetrahydroquinoline derivatives bearing the sulfonamide moiety. These compounds have been evaluated for their in vitro antitumor activity, revealing that some derivatives exhibit potent efficacy, surpassing even that of established drugs like Doxorubicin in specific assays (Alqasoumi et al., 2010). This suggests the potential of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide related structures in cancer therapy.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-5-12-23-18-9-7-16(13-15(18)6-11-21(23)24)22-29(25,26)17-8-10-19(27-2)20(14-17)28-3/h7-10,13-14,22H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCFJIJNTFVBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

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